molecular formula C16H18ClN3O2S B2430389 N-(N-(4-chlorophenethyl)carbamimidoyl)-4-methylbenzenesulfonamide CAS No. 869075-32-1

N-(N-(4-chlorophenethyl)carbamimidoyl)-4-methylbenzenesulfonamide

Cat. No. B2430389
CAS RN: 869075-32-1
M. Wt: 351.85
InChI Key: URGDDANIHUIRFZ-UHFFFAOYSA-N
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Description

N-(N-(4-chlorophenethyl)carbamimidoyl)-4-methylbenzenesulfonamide, commonly known as MCC950, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MCC950 is a potent inhibitor of NLRP3 inflammasome, a protein complex that plays a crucial role in the innate immune response.

Scientific Research Applications

Antibacterial and Antimycobacterial Activities

Research indicates that derivatives of benzenesulfonamide, including those similar in structure to N-(N-(4-chlorophenethyl)carbamimidoyl)-4-methylbenzenesulfonamide, have been synthesized and evaluated for their antibacterial activities. Some compounds have shown promising activity against a range of Gram-positive bacterial strains, highlighting their potential in developing new antibacterial agents (Sławiński et al., 2013). Additionally, thiol-activated sources of sulfur dioxide (SO₂) derivatives have been investigated for their antimycobacterial properties, with certain compounds displaying higher potency than the clinical agent isoniazid against Mycobacterium tuberculosis (Malwal et al., 2012).

Optical Properties and Potential Applications

A study on the synthesis and optical properties of certain sulfonamide derivatives has revealed moderate to high fluorescence quantum yields, suggesting their potential use in applications such as invisible ink dyes. This indicates the diverse functional capabilities of these compounds beyond their antibacterial properties (Bogza et al., 2018).

Anticancer Properties

New dibenzensulfonamides have been synthesized and shown to induce apoptosis and autophagy in tumor cells, alongside inhibiting carbonic anhydrase isoenzymes associated with tumor growth. This highlights the potential of sulfonamide derivatives in the development of new anticancer drug candidates (Gul et al., 2018).

Photooxidation Studies

Research into the photooxidation of certain sulfonamide compounds has led to the production of nitroso- and nitro-products, offering insights into potential environmental and synthetic applications. These studies contribute to understanding the chemical behavior of sulfonamide derivatives under specific conditions (Miller & Crosby, 1983).

Acylation Reagents

N-Acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been developed as chemoselective N-acylation reagents, demonstrating high stability and easy preparation. This research suggests their utility in synthetic chemistry for the selective protection of amines (Ebrahimi et al., 2015).

properties

IUPAC Name

2-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c1-12-2-8-15(9-3-12)23(21,22)20-16(18)19-11-10-13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3,(H3,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGDDANIHUIRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(N-(4-chlorophenethyl)carbamimidoyl)-4-methylbenzenesulfonamide

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